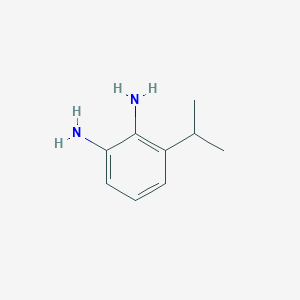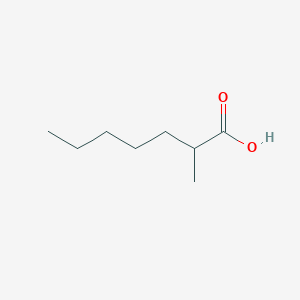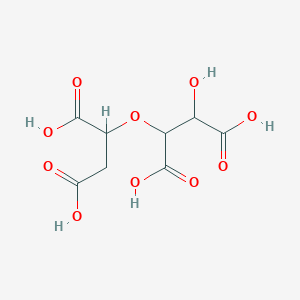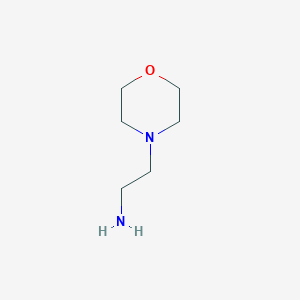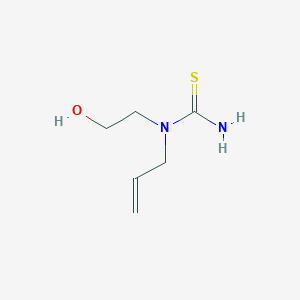
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, also known as HETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has a unique structure and properties, making it a promising candidate for different scientific studies.
Mechanism Of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemical And Physiological Effects
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to have various biochemical and physiological effects on the body. In addition to its anticancer and anti-inflammatory properties, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to possess antioxidant activity, protecting cells from oxidative damage. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in lab experiments is its high purity and yield, making it an efficient and effective compound to work with. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has a unique structure and properties, making it a promising candidate for various scientific studies. However, one limitation of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. One potential direction is the development of new chemotherapeutic agents based on the structure and properties of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea and its potential applications in other scientific fields, such as neurology and immunology. Further research is also needed to improve the solubility of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea involves the reaction of propargyl alcohol with thiourea in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxylamine. This method yields N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in high purity and yield, making it an efficient and effective process.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is in the field of medicinal chemistry. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to possess potent anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been studied for its potential use as an anti-inflammatory agent, with promising results.
properties
CAS RN |
113374-67-7 |
|---|---|
Product Name |
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea |
Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-prop-2-enylthiourea |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-8(4-5-9)6(7)10/h2,9H,1,3-5H2,(H2,7,10) |
InChI Key |
TULQRNVFXJIBEM-UHFFFAOYSA-N |
SMILES |
C=CCN(CCO)C(=S)N |
Canonical SMILES |
C=CCN(CCO)C(=S)N |
synonyms |
Thiourea, N-(2-hydroxyethyl)-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
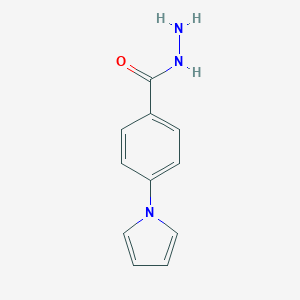
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
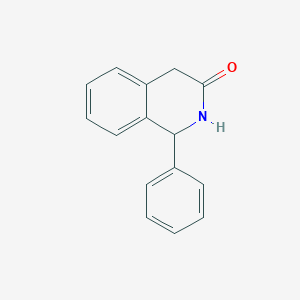
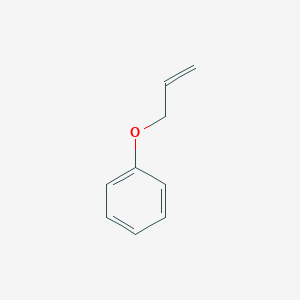
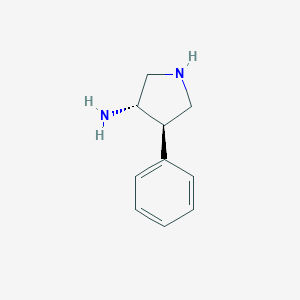
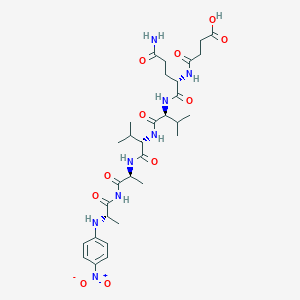
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
